molecular formula C16H19N3O5S B10968706 3,5-dimethyl-N-[3-(morpholin-4-ylsulfonyl)phenyl]-1,2-oxazole-4-carboxamide

3,5-dimethyl-N-[3-(morpholin-4-ylsulfonyl)phenyl]-1,2-oxazole-4-carboxamide

Cat. No.: B10968706
M. Wt: 365.4 g/mol
InChI Key: SXEMERVSXXVWKD-UHFFFAOYSA-N
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Description

3,5-DIMETHYL-N-[3-(4-MORPHOLINYLSULFONYL)PHENYL]-4-ISOXAZOLECARBOXAMIDE is a complex organic compound known for its unique chemical structure and potential applications in various scientific fields. This compound features a combination of isoxazole, morpholine, and sulfonyl groups, which contribute to its distinctive properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,5-DIMETHYL-N-[3-(4-MORPHOLINYLSULFONYL)PHENYL]-4-ISOXAZOLECARBOXAMIDE typically involves multiple steps, starting from readily available precursors. The key steps include:

    Formation of the Isoxazole Ring: This can be achieved through a cyclization reaction involving appropriate starting materials under controlled conditions.

    Introduction of the Morpholine Group: This step involves the reaction of an intermediate with morpholine, often facilitated by a suitable catalyst.

    Final Coupling: The final step involves coupling the intermediate with the desired phenyl group under specific conditions to yield the target compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This often includes the use of advanced techniques such as continuous flow reactors, high-throughput screening of catalysts, and automated purification systems.

Chemical Reactions Analysis

Types of Reactions

3,5-DIMETHYL-N-[3-(4-MORPHOLINYLSULFONYL)PHENYL]-4-ISOXAZOLECARBOXAMIDE can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can convert certain functional groups within the compound to their reduced forms.

    Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like halogens or nucleophiles can facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction could produce alcohols or amines.

Scientific Research Applications

3,5-DIMETHYL-N-[3-(4-MORPHOLINYLSULFONYL)PHENYL]-4-ISOXAZOLECARBOXAMIDE has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound’s unique structure makes it a valuable tool for studying biological processes and interactions.

    Industry: The compound can be used in the development of new materials with specialized properties.

Mechanism of Action

The mechanism of action of 3,5-DIMETHYL-N-[3-(4-MORPHOLINYLSULFONYL)PHENYL]-4-ISOXAZOLECARBOXAMIDE involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and influencing various biochemical pathways. The exact mechanism depends on the context of its application, such as inhibiting a particular enzyme in a biological assay.

Comparison with Similar Compounds

Similar Compounds

    3,5-DIMETHYL-N-[4-(4-MORPHOLINYLSULFONYL)PHENYL]BENZAMIDE: Shares similar structural features but differs in the core scaffold.

    3,5-DIMETHYL-N-[4-(4-MORPHOLINYLSULFONYL)PHENYL]-1-BENZOFURAN-2-CARBOXAMIDE: Another related compound with a benzofuran core.

Uniqueness

This detailed overview provides a comprehensive understanding of 3,5-DIMETHYL-N-[3-(4-MORPHOLINYLSULFONYL)PHENYL]-4-ISOXAZOLECARBOXAMIDE, covering its synthesis, reactions, applications, and comparisons with similar compounds

Properties

Molecular Formula

C16H19N3O5S

Molecular Weight

365.4 g/mol

IUPAC Name

3,5-dimethyl-N-(3-morpholin-4-ylsulfonylphenyl)-1,2-oxazole-4-carboxamide

InChI

InChI=1S/C16H19N3O5S/c1-11-15(12(2)24-18-11)16(20)17-13-4-3-5-14(10-13)25(21,22)19-6-8-23-9-7-19/h3-5,10H,6-9H2,1-2H3,(H,17,20)

InChI Key

SXEMERVSXXVWKD-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=NO1)C)C(=O)NC2=CC(=CC=C2)S(=O)(=O)N3CCOCC3

Origin of Product

United States

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